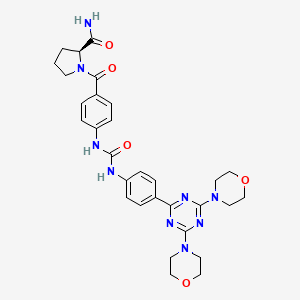
PI3Ka-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PI3Ka-IN-5 is a selective inhibitor of phosphatidylinositol-3-kinase alpha (PI3Kα), a critical lipid kinase involved in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a significant role in regulating cell growth, survival, and metabolism. Dysregulation of PI3Kα signaling is commonly associated with various cancers, making this compound a valuable compound in cancer research and therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PI3Ka-IN-5 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and often involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
PI3Ka-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
PI3Ka-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/AKT/mTOR signaling pathway and its role in cellular processes.
Medicine: Investigated as a potential therapeutic agent for treating cancers with dysregulated PI3Kα signaling.
Industry: Utilized in the development of new drugs targeting the PI3K pathway.
Mecanismo De Acción
PI3Ka-IN-5 exerts its effects by selectively inhibiting the catalytic activity of PI3Kα. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby blocking downstream signaling events in the PI3K/AKT/mTOR pathway. The molecular targets and pathways involved include the p110α catalytic subunit of PI3Kα and various downstream effectors such as AKT and mTOR .
Comparación Con Compuestos Similares
Similar Compounds
Alpelisib: A PI3Kα-specific inhibitor approved for the treatment of breast cancer.
GDC0077: Another PI3Kα isoform-specific inhibitor undergoing clinical trials.
Idelalisib: A PI3K delta-specific inhibitor used in the treatment of hematologic malignancies.
Uniqueness of PI3Ka-IN-5
This compound is unique due to its high selectivity for PI3Kα and its potential to overcome resistance mechanisms associated with other PI3K inhibitors. This selectivity reduces off-target effects and enhances its therapeutic potential .
Propiedades
Fórmula molecular |
C30H35N9O5 |
|---|---|
Peso molecular |
601.7 g/mol |
Nombre IUPAC |
(2S)-1-[4-[[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H35N9O5/c31-25(40)24-2-1-11-39(24)27(41)21-5-9-23(10-6-21)33-30(42)32-22-7-3-20(4-8-22)26-34-28(37-12-16-43-17-13-37)36-29(35-26)38-14-18-44-19-15-38/h3-10,24H,1-2,11-19H2,(H2,31,40)(H2,32,33,42)/t24-/m0/s1 |
Clave InChI |
XDXZHIQVJAQRGY-DEOSSOPVSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6)C(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





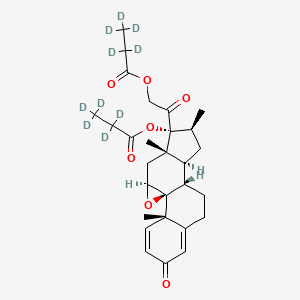
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)
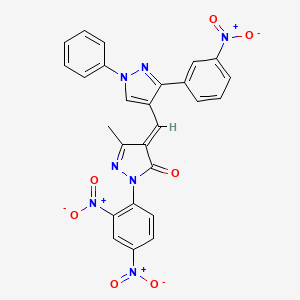

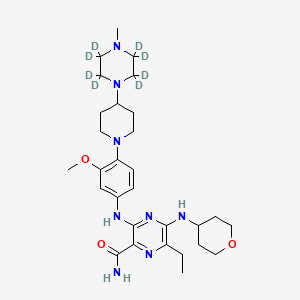

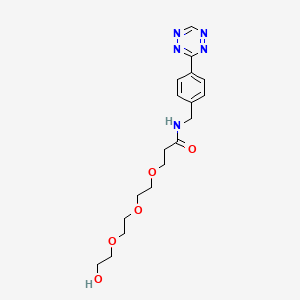


![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)

